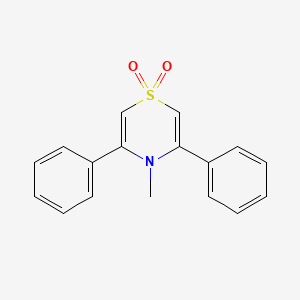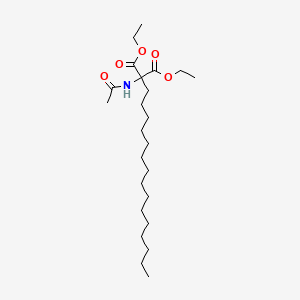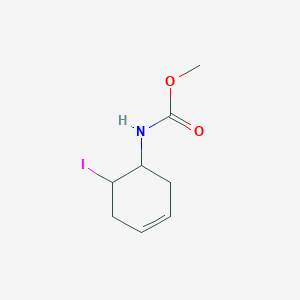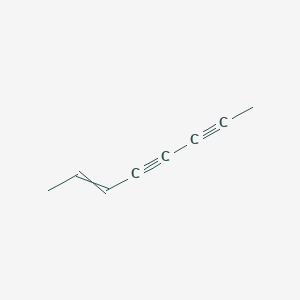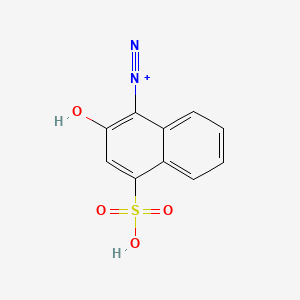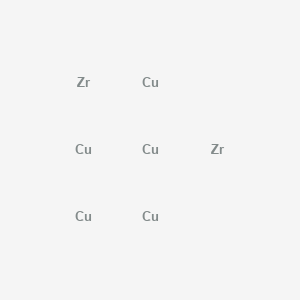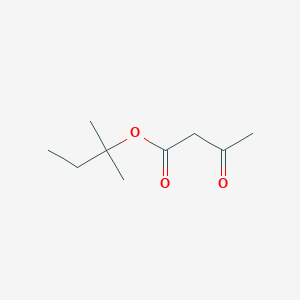
2-Methylbutan-2-yl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutan-2-yl 3-oxobutanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of butanoic acid and is characterized by the presence of both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-methylbutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutan-2-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be converted to 2-Methylbutan-2-yl 3-oxobutanoic acid.
Reduction: The reduction of the ketone group yields 2-Methylbutan-2-yl 3-hydroxybutanoate.
Substitution: Nucleophilic substitution can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Methylbutan-2-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbutan-2-yl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating biochemical pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutanoate: Similar structure but lacks the 2-methylbutan-2-yl group.
Ethyl 3-oxobutanoate: Similar structure but has an ethyl group instead of the 2-methylbutan-2-yl group.
2-Methylbutan-2-yl acetate: Similar ester group but lacks the ketone functionality.
Uniqueness
2-Methylbutan-2-yl 3-oxobutanoate is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
13562-83-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methylbutan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C9H16O3/c1-5-9(3,4)12-8(11)6-7(2)10/h5-6H2,1-4H3 |
InChI Key |
QCUOCXSVXRRMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


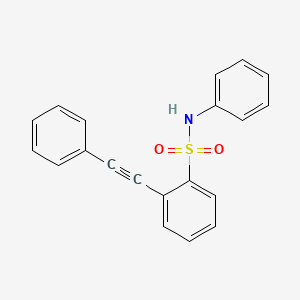
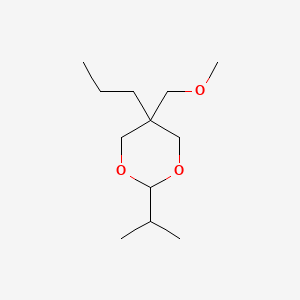
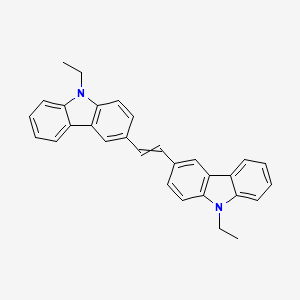
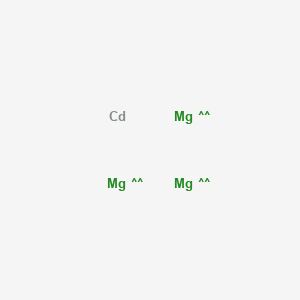
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

